molecular formula C24H27NO3 B11158928 3-benzyl-5-hydroxy-4,7-dimethyl-6-(piperidinomethyl)-2H-chromen-2-one

3-benzyl-5-hydroxy-4,7-dimethyl-6-(piperidinomethyl)-2H-chromen-2-one

Cat. No.: B11158928
M. Wt: 377.5 g/mol
InChI Key: LAPDGWRYHWOVHK-UHFFFAOYSA-N
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Description

3-benzyl-5-hydroxy-4,7-dimethyl-6-(piperidinomethyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-hydroxy-4,7-dimethyl-6-(piperidinomethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: Benzyl bromide, 4,7-dimethyl-2H-chromen-2-one, piperidine, and appropriate solvents.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-hydroxy-4,7-dimethyl-6-(piperidinomethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the benzyl or piperidinomethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2.

    Reducing Agents: NaBH4, LiAlH4.

    Bases: K2CO3, NaOH.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Formation of 3-benzyl-5-oxo-4,7-dimethyl-6-(piperidinomethyl)-2H-chromen-2-one.

    Reduction: Formation of 3-benzyl-5-hydroxy-4,7-dimethyl-6-(piperidinomethyl)-2H-chromen-2-ol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-5-hydroxy-4,7-dimethyl-6-(piperidinomethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with similar chromen-2-one structures.

    Flavonoids: Natural compounds with similar biological activities.

    Benzopyran Derivatives: Synthetic compounds with related structures.

Uniqueness

3-benzyl-5-hydroxy-4,7-dimethyl-6-(piperidinomethyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

3-benzyl-5-hydroxy-4,7-dimethyl-6-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C24H27NO3/c1-16-13-21-22(23(26)20(16)15-25-11-7-4-8-12-25)17(2)19(24(27)28-21)14-18-9-5-3-6-10-18/h3,5-6,9-10,13,26H,4,7-8,11-12,14-15H2,1-2H3

InChI Key

LAPDGWRYHWOVHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1CN4CCCCC4)O

Origin of Product

United States

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